molecular formula C16H16FN3O3 B2643921 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine CAS No. 1445166-21-1

1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine

Cat. No. B2643921
CAS RN: 1445166-21-1
M. Wt: 317.32
InChI Key: WWQNDLVIZFYEFX-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a piperazine derivative that has shown potential in various areas of research, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter receptors, including the serotonin receptor. 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has been shown to increase the release of serotonin in the brain, which may contribute to its potential as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter receptors, the inhibition of cell proliferation, and the induction of apoptosis. 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine is its potential as a lead compound for the development of new drugs targeting various diseases. 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has also been shown to have a high degree of selectivity for its target receptors, which may reduce the risk of off-target effects. However, 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has limitations in terms of its solubility and stability, which may affect its use in lab experiments.

Future Directions

There are several future directions for the study of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine. One direction is the development of new derivatives of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine with improved pharmacological properties. Another direction is the investigation of the potential of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the study of the mechanism of action of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine and its interaction with various neurotransmitter receptors may provide insights into the development of new drugs targeting these receptors.

Synthesis Methods

The synthesis of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine involves the reaction of 6-fluoronicotinic acid with 2-methyl-3-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine, which can be purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has shown potential in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has been studied for its potential as a lead compound for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has been used as a tool compound to investigate the pharmacological properties of various drug targets. In neuroscience, 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has been studied for its potential as a modulator of neurotransmitter receptors, including the serotonin receptor.

properties

IUPAC Name

(6-fluoropyridin-3-yl)-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c1-11-13(4-9-23-11)16(22)20-7-5-19(6-8-20)15(21)12-2-3-14(17)18-10-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQNDLVIZFYEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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